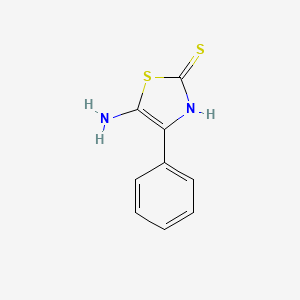

5-amino-4-phenylthiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8-7(11-9(12)13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBLEVVSFACJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219901 | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-10-9 | |

| Record name | 5-Amino-4-phenyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Amino-4-phenylthiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-amino-4-phenylthiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole scaffold is a "privileged structure" known for its presence in numerous FDA-approved drugs.[1] This document outlines an efficient one-pot, three-component synthesis, delves into the mechanistic underpinnings of the reaction, and presents a systematic workflow for the structural elucidation and purity confirmation of the title compound. We will explore its key physicochemical properties and interpret its spectroscopic data, including FT-IR, NMR, and Mass Spectrometry, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction

The 2-aminothiazole framework is a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[2][3] The specific derivative, this compound (C₉H₈N₂S₂), is a highly functionalized and versatile building block.[4] Its multiple reactive sites—an aromatic amine, a phenyl group conferring lipophilicity, and a thiol group capable of tautomerism and further derivatization—make it an exceptionally valuable precursor for generating diverse chemical libraries for drug discovery and developing novel functional materials.

This guide moves beyond a simple recitation of methods. It is designed to provide a deep, causal understanding of the synthetic strategy and a robust, self-validating protocol for its characterization, reflecting the rigorous standards of contemporary chemical research.

Synthesis: A One-Pot, Three-Component Approach

The synthesis of this compound is elegantly achieved through a one-pot reaction that exemplifies efficiency and atom economy. This approach, a variation of the Cook-Heilbron thiazole synthesis, brings together three readily available commercial starting materials.[5][6]

Principle and Rationale of Reagent Selection

The chosen methodology involves the base-catalyzed condensation of phenylacetonitrile, carbon disulfide, and cyanamide. The selection of these reagents is deliberate and strategic:

-

Phenylacetonitrile (PhCH₂CN): This serves as the carbon backbone for the C4 and C5 positions of the thiazole ring. The methylene (CH₂) group is activated by the adjacent electron-withdrawing nitrile group, rendering its protons acidic and easily removable by a base. The phenyl group is installed directly at the 4-position.

-

Carbon Disulfide (CS₂): This reagent is the source of the C2 carbon and the two sulfur atoms—one forming the heterocyclic ring (S1) and the other constituting the exocyclic thiol group at C2.[7]

-

Cyanamide (H₂NCN): This molecule ingeniously provides both the ring nitrogen (N3) and the exocyclic amino group at the C5 position.

-

Base (e.g., Sodium Ethoxide): A strong base is required to initiate the reaction by deprotonating the active methylene group of phenylacetonitrile, thereby generating a nucleophilic carbanion.

Reaction Mechanism

The reaction proceeds through a cascade of nucleophilic additions and an intramolecular cyclization. The causality of each step is critical to understanding the formation of the final product.

-

Carbanion Formation: The base abstracts a proton from the α-carbon of phenylacetonitrile to form a resonance-stabilized carbanion.

-

Nucleophilic Attack on CS₂: The carbanion attacks the electrophilic carbon of carbon disulfide, forming a dithiocarboxylate intermediate.

-

Reaction with Cyanamide: The dithiocarboxylate then reacts with cyanamide. This is followed by an intramolecular nucleophilic attack where the nitrogen of the cyanamide attacks the nitrile carbon.

-

Cyclization and Tautomerization: The resulting intermediate undergoes a 5-exo-dig cyclization. The lone pair on the sulfur atom attacks the nitrile carbon, forming the five-membered thiazole ring.[5] A subsequent proton transfer (tautomerization) leads to the aromatic and thermodynamically stable this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.

Materials:

-

Phenylacetonitrile

-

Carbon disulfide (CS₂)

-

Cyanamide

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (N₂ or Ar). Allow the reaction to proceed until all the sodium has dissolved.

-

Initial Reaction: Cool the sodium ethoxide solution in an ice bath. Add a solution of phenylacetonitrile (1 equivalent) and cyanamide (1 equivalent) in ethanol dropwise with stirring.

-

Addition of CS₂: After the initial addition, add carbon disulfide (1.2 equivalents) dropwise, ensuring the temperature remains below 10°C. The reaction mixture will typically turn dark red or brown.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Work-up: Pour the reaction mixture into ice-cold water. Acidify the aqueous solution to pH 5-6 by the slow addition of concentrated HCl. A yellow or off-white precipitate should form.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether to remove nonpolar impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Characterization Workflow

The logical flow from a purified solid to a fully characterized compound involves a series of orthogonal analytical techniques.

Thiol-Thione Tautomerism

It is crucial to recognize that this compound can exist in equilibrium between two tautomeric forms: the thiol form and the thione form. In the solid state and in polar solvents, the thione form is generally predominant due to its more stable amide-like character.[9][10][11] This equilibrium influences the spectroscopic data, particularly in IR and NMR spectra.

Summary of Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for the title compound.

| Property | Data |

| Molecular Formula | C₉H₈N₂S₂ |

| Molecular Weight | 208.30 g/mol [4] |

| Appearance | Yellow to off-white crystalline solid |

| Melting Point | ~200-205 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.2-7.6 (m, 5H, Ar-H), ~7.0 (br s, 2H, NH₂), ~12.5 (br s, 1H, N-H/S-H) |

| ¹³C NMR (DMSO-d₆, ppm) | ~175 (C=S), ~150 (C5-NH₂), ~135 (Ar-C), ~128-130 (Ar-CH), ~110 (C4) |

| FT-IR (KBr, cm⁻¹) | 3450-3200 (N-H), 3100-3000 (Ar C-H), ~1620 (N-H bend), ~1550 (C=N), ~1250 (C=S) |

| Mass Spec (EI) | m/z 208 (M⁺) |

Detailed Spectroscopic Analysis

2.4.1 Infrared (IR) Spectroscopy The FT-IR spectrum provides clear evidence for the key functional groups.

-

N-H Stretching: A broad band or multiple sharp peaks between 3450-3200 cm⁻¹ are characteristic of the primary amino (-NH₂) group's symmetric and asymmetric stretches.[12][13]

-

Aromatic C-H Stretching: Peaks observed in the 3100-3000 cm⁻¹ region are indicative of the C-H bonds on the phenyl ring.

-

N-H Bending: A sharp absorption around 1620 cm⁻¹ corresponds to the scissoring (bending) vibration of the amino group.

-

C=S Stretching: The predominance of the thione tautomer is confirmed by a strong absorption band in the 1250-1200 cm⁻¹ region, characteristic of the thiourea-like C=S bond.[12] The absence of a sharp S-H stretch around 2550 cm⁻¹ further supports the thione form as the major tautomer in the solid state.[12]

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the definitive tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A complex multiplet between δ 7.2-7.6 ppm, integrating to 5 protons, corresponding to the phenyl ring.[8]

-

A broad singlet around δ 7.0 ppm, integrating to 2 protons, for the amino group. This peak is D₂O exchangeable.[14]

-

A very broad singlet, often far downfield around δ 12.5 ppm, for the proton on the ring nitrogen (N-H) of the thione tautomer. This peak is also D₂O exchangeable.[7]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will corroborate the structure:

-

A peak significantly downfield, around δ 175 ppm, is a hallmark of the thione carbon (C=S).[15]

-

The carbon attached to the amino group (C5) would appear around δ 150 ppm.

-

A series of peaks between δ 128-135 ppm will represent the carbons of the phenyl ring.

-

The C4 carbon of the thiazole ring, substituted with the phenyl group, is expected around δ 110 ppm.

-

2.4.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 208, corresponding to the molecular formula C₉H₈N₂S₂.[4][16]

-

Fragmentation Pattern: Key fragmentation pathways may include the loss of the amino group, cleavage of the thiazole ring, or fragmentation of the phenyl group, providing further structural confirmation.[17][18]

Applications and Future Directions

This compound is not merely a synthetic curiosity; it is a powerful scaffold for innovation. Its demonstrated utility in the synthesis of compounds with a wide spectrum of biological activities makes it a high-value target for drug discovery programs.[2][19][20] Future work will likely focus on exploiting its reactive handles to build combinatorial libraries for high-throughput screening against various therapeutic targets, including kinases, microbial enzymes, and viral proteins.

Conclusion

This guide has detailed an efficient and robust methodology for the synthesis of this compound. By understanding the underlying principles of the multi-component reaction, researchers can confidently execute its preparation. Furthermore, the comprehensive characterization workflow presented herein provides a self-validating system for confirming the identity, structure, and purity of the final product. This foundational knowledge is critical for any subsequent application of this versatile and medicinally important heterocyclic compound.

References

-

Obrecht, D., Prewo, R., Bieri, J. H., & Heimgartner, H. (1982). 1,3-Dipolare Cycloadditionen von 2-(Benzonitrilio)-2-propanid mit 4,4-Dimethyl-2-phenyl-2-thiazolin-5-thion und Schwefelkohlenstoff. Helvetica Chimica Acta. Available at: [Link]

-

El-Gendy, A. A. M. (2006). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Magnetic Resonance in Chemistry. Available at: [Link]

-

Pop, R., Bercean, V., & Avram, C. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica. Available at: [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Kumar, D., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Stack Exchange. Available at: [Link]

-

Al-Jibouri, M. N. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S8 Thiol (a) and thione (b) tautomeric forms of 2-mercaptobenzoxazole. ResearchGate. Available at: [Link]

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of Molecular Structure. Available at: [Link]

-

Davis, M., Snowling, G., & Winch, R. W. (1967). The reaction of phenylacetonitrile with carbon disulphide and the preparation of 4-aryl isothiazoles. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Li, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]

-

Devgun, M. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

ResearchGate. (n.d.). Clinically available drugs containing 2-aminothiazole scaffold. ResearchGate. Available at: [Link]

-

Al-Ostath, A. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Selvin, S. P., et al. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). HMDB. Retrieved January 17, 2026, from [Link]

-

Reva, I., & Lapinski, L. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

-

Al-dujaili, A. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Swijter, D. F. H., & Vouros, P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

-

Li, Z., et al. (2012). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. Available at: [Link]

-

Sławiński, J., & Szafrański, K. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-phenylthiazole. PubChem. Retrieved January 17, 2026, from [Link]

-

Li, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

SpectraBase. (n.d.). 5-Phenyl-1,3,4-thiadiazole-2-thiol. SpectraBase. Retrieved January 17, 2026, from [Link]

-

Fales, H. M., et al. (1980). The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides. Analytical Biochemistry. Available at: [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6964-10-9 | this compound - Moldb [moldb.com]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 15. spectrabase.com [spectrabase.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lifesciencesite.com [lifesciencesite.com]

- 19. archives.ijper.org [archives.ijper.org]

- 20. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Amino-4-phenylthiazole-2-thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Thiazole Scaffold

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are renowned for a vast spectrum of pharmacological activities, forming the structural core of numerous clinically approved drugs. Among this versatile class of compounds, 5-amino-4-phenylthiazole-2-thiol and its derivatives have emerged as a particularly promising scaffold for the development of novel therapeutic agents. Their unique structural features allow for diverse chemical modifications, leading to a wide array of biological responses. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed experimental protocols and an analysis of their structure-activity relationships.

I. The Synthetic Landscape: Crafting the this compound Core

The synthesis of this compound derivatives is a critical first step in exploring their biological potential. A common and efficient method for constructing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole Derivatives[1][2]

This protocol outlines a general procedure for the synthesis of 2-amino-4-phenylthiazole derivatives, which can be further modified to introduce the 5-amino and 2-thiol functionalities.

Materials:

-

Substituted α-bromoacetophenone (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10 mL)

-

Copper silicate (optional, as a heterogeneous catalyst)[1]

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (Et3N)

-

Boc-protected amino acids (for further derivatization)[2]

Procedure:

-

To a round-bottom flask, add the substituted α-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

-

(Optional) Add a catalytic amount of copper silicate (10 mol%) to the mixture.[1]

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-phenylthiazole derivative.

-

Further derivatization at the 2-amino group can be achieved by coupling with Boc-protected amino acids using DCC and Et3N in a suitable solvent like chloroform.[2]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the condensation and cyclization to occur, leading to higher yields in a shorter time.

-

Catalyst (Optional): The use of a heterogeneous catalyst like copper silicate can enhance the reaction rate and yield, and it can be easily recovered by filtration.[1]

-

Recrystallization: This purification technique is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action:

The antimicrobial action of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific derivative and the target organism, some proposed modes of action include:

-

Inhibition of Biofilm Formation: Some derivatives have been shown to disrupt the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to treat with conventional antibiotics.

-

Enzyme Inhibition: Thiazole compounds can act as inhibitors of crucial microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[3][4]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound A | 16 | 32 | 8 |

| Compound B | 8 | 16 | 4 |

| Compound C | 32 | 64 | 16 |

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives tested.

III. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of effective and selective anticancer agents is a paramount goal in modern medicine. 2-Aminothiazole derivatives, including those with the 4-phenylthiazole scaffold, have shown significant promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[3]

Mechanism of Action:

The anticancer effects of these derivatives are often multifactorial, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some of the identified mechanisms include:

-

Kinase Inhibition: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[4]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival in cancer. Some thiazole derivatives have been shown to inhibit the NF-κB signaling pathway.[5]

Signaling Pathway: Thiazole Derivatives in Cancer Therapy

Caption: Anti-inflammatory mechanisms of this compound derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

[6][7][8][9][10] This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group, and test groups receiving different doses of the test compound. Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Control | - | 0 |

| Indomethacin | 10 | 65.4 |

| Compound G | 20 | 45.2 |

| Compound G | 40 | 60.8 |

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives and experimental conditions.

V. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole and phenyl rings. SAR studies provide crucial information for the rational design of more potent and selective compounds.

-

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl ring can significantly influence activity. For instance, in dual sEH/FAAH inhibitors, electron-donating groups on the phenyl ring are generally well-tolerated. [11][12]* Modifications at the 2-Amino Group: Derivatization of the 2-amino group can lead to compounds with enhanced activity. For example, the introduction of amide or sulfonamide moieties can improve binding to target enzymes.

-

Substituents at the 5-Position: The presence of the amino group at the 5-position is often crucial for activity, and modifications at this position can modulate the biological profile of the compounds.

VI. Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further development. Future research should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Efficacy and Safety Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of disease.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately contributing to the development of new and effective therapies for a range of human diseases.

References

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Journal of Chemical Health Risks. [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

-

Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibito. (2021). Bioorganic & Medicinal Chemistry. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition. (2025). ACS Fall 2025. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2023). eScholarship. [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). OA Maced J Med Sci. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Chromatography B. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2013). ResearchGate. [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. (2024). ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2024). Pharmaceuticals. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of the Iranian Chemical Society. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

- 2-aminothiazole derivative, preparation method, and use. (2014).

-

Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. (2012). ResearchGate. [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). International Journal of Molecular Sciences. [Link]

-

MTT Assay Protocol. (2023). Springer Nature Experiments. [Link]

-

MTT ASSAY: Principle. [Link]

-

Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2007). ResearchGate. [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2024). ResearchGate. [Link]

-

Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2015). ResearchGate. [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). Methods in Molecular Biology. [Link]

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: Potential cyclooxygenase-2 specific inhibitors. (2015). MD Anderson Cancer Center. [Link]

-

The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized. (2021). ResearchGate. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 5-Amino-4-phenylthiazole-2-thiol: A Technical Guide for Researchers

Foreword: Charting a Course into Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the mechanistic landscape of 5-amino-4-phenylthiazole-2-thiol. It is a molecule of significant interest, yet its precise biological interactions remain largely uncharted. Direct, comprehensive studies on its mechanism of action are nascent. Therefore, this document serves as both a consolidation of existing knowledge on structurally related compounds and a forward-looking roadmap for future investigation. We will proceed with a logical, evidence-based approach, drawing parallels from analogous thiazole and thiadiazole derivatives to construct a compelling, albeit hypothetical, mechanism of action. This guide is designed to be a living document, one that will evolve as new data emerges, and it is our hope that it will inspire and guide the crucial experimental work that lies ahead.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of numerous biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a "privileged scaffold" in drug discovery. Derivatives of the 2-aminothiazole core, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5][6][7] The presence of the phenyl group at the 4-position and the thiol group at the 2-position of our lead compound, this compound, suggests the potential for a multifaceted mechanism of action.

A Proposed Multi-Target Mechanism of Action

Based on an extensive review of functionally and structurally similar molecules, we propose that this compound exerts its biological effects through a multi-target mechanism, primarily revolving around enzyme inhibition and the modulation of oxidative stress and inflammatory pathways.

Enzyme Inhibition: A Hub of Activity

The structural motifs within this compound strongly suggest its potential as an enzyme inhibitor.

-

Carbonic Anhydrase Inhibition: Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been identified as inhibitors of carbonic anhydrases (CAs).[8] These zinc-containing metalloenzymes are crucial in physiological processes such as pH regulation and fluid balance. The thiol group and the heterocyclic nitrogen atoms in our compound of interest could potentially coordinate with the zinc ion in the active site of CAs, leading to their inhibition.

-

Cholinesterase Inhibition: Several 2-aminothiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[9] Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. The aromatic phenyl ring of this compound could engage in π-π stacking interactions within the active site of cholinesterases, contributing to inhibitory activity.

-

Kinase Inhibition: The 2-aminothiazole scaffold is present in several kinase inhibitors. For instance, some derivatives have been investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[10] The amino group and the thiazole ring can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives have been reported to possess significant anti-inflammatory properties.[11]

-

iNOS Inhibition: Some thiazole derivatives have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS).[11] Overproduction of nitric oxide (NO) by iNOS is a key event in the inflammatory cascade. The proposed mechanism involves the thiazole derivative blocking the binding of L-arginine to the iNOS active site.[11]

Antioxidant and Redox-Modulating Properties

The thiol (-SH) group in this compound is a key functional group that can participate in redox reactions.

-

Radical Scavenging: Thiols are known to be effective radical scavengers. They can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[12][13] Studies on related 1,3,4-thiadiazole-2-thiols have demonstrated their antioxidant potential through assays such as DPPH and ABTS radical scavenging.[12]

Experimental Validation: A Step-by-Step Guide

To rigorously test our proposed mechanism of action, a systematic experimental approach is essential. The following protocols provide a framework for investigating the biological activities of this compound.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of this compound against key enzyme targets.

Experimental Protocols:

-

Carbonic Anhydrase Inhibition Assay:

-

Utilize a commercially available carbonic anhydrase inhibitor screening kit.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.

-

Follow the kit manufacturer's instructions for the assay, which typically involves measuring the esterase activity of the enzyme in the presence and absence of the inhibitor.

-

Use a known CA inhibitor, such as acetazolamide, as a positive control.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Cholinesterase Inhibition Assay (Ellman's Method):

-

Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition.

-

Use a known cholinesterase inhibitor, such as galantamine, as a positive control.

-

-

Kinase Inhibition Assay (e.g., PI3Kα):

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to obtain a range of concentrations.

-

Follow the kit protocol, which typically involves incubating the kinase with the compound and ATP.

-

The amount of ADP produced is proportional to the kinase activity and is detected via a luminescence-based reaction.

-

Use a known PI3Kα inhibitor, such as alpelisib, as a positive control.[10]

-

Measure luminescence using a luminometer and calculate the IC50 value.

-

Cellular Assays for Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory effects of the compound in a cellular context.

Experimental Protocol: Nitric Oxide (NO) Production in Macrophages

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce iNOS expression and NO production.

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified by measuring the absorbance at 540 nm.

-

A known iNOS inhibitor, such as L-NAME, can be used as a positive control.

-

Assess cell viability using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Antioxidant Capacity Assays

Objective: To quantify the direct antioxidant and radical-scavenging properties of the compound.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

Mix the compound solutions with the DPPH solution.

-

Incubate the mixture in the dark for 30 minutes.

-

The scavenging of the DPPH radical by the antioxidant results in a color change from violet to yellow.

-

Measure the absorbance at 517 nm.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Calculate the percentage of scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the ABTS radical solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

The reduction of the blue-green ABTS radical by the antioxidant leads to a decrease in absorbance.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Calculate the percentage of scavenging activity.

-

Visualizing the Proposed Mechanisms and Workflows

To further clarify the proposed mechanisms and the experimental approaches, the following diagrams have been generated.

Figure 1: Proposed multi-target mechanism of action for this compound.

Figure 2: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Concluding Remarks and Future Directions

The exploration into the mechanism of action of this compound is an exciting frontier in medicinal chemistry. The evidence from structurally related compounds provides a strong foundation for the proposed multi-target mechanism involving enzyme inhibition, anti-inflammatory effects, and antioxidant activity. The experimental protocols outlined in this guide offer a clear path for validating these hypotheses.

Future research should also consider more advanced techniques such as:

-

Computational Docking Studies: To predict the binding modes of the compound with its putative enzyme targets.

-

In Vivo Animal Models: To assess the efficacy and safety of the compound in disease models of cancer, neurodegeneration, and inflammation.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate derivatives of the core scaffold to optimize potency and selectivity.

By systematically applying these methodologies, the scientific community can illuminate the therapeutic potential of this compound and pave the way for the development of novel therapeutics.

References

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1). [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Semantic Scholar. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). European Researcher, 10(7), 21-43. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. [Link]

-

Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2007). Bioorganic & Medicinal Chemistry, 15(9), 3149-3157. [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

-

Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). ChemistrySelect, 3(38), 10695-10699. [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). Future Medicinal Chemistry, 14(19), 1435-1454. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). Archives of Pharmacal Research, 36(7), 823-834. [Link]

-

Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. (2021). Antioxidants, 10(1), 103. [Link]

-

Mechanism of action of 5-aminosalicylic acid and its derivatives. (1990). Clinical Science, 78(2), 119-125. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-amino-4-phenylthiazole-2-thiol

This guide provides an in-depth technical analysis of the spectroscopic data for 5-amino-4-phenylthiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Researchers, scientists, and drug development professionals will find this document a valuable resource for the structural elucidation and analytical characterization of this molecule and its derivatives. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and trustworthiness.

Introduction

This compound (CAS No. 6964-10-9) is a substituted thiazole with a molecular formula of C₉H₈N₂S₂ and a molecular weight of 208.30 g/mol .[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[2] The presence of an amino group, a phenyl ring, and a thiol group on the thiazole core of this compound suggests its potential as a versatile building block in the synthesis of novel bioactive compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the characterization of its reaction products.

This guide will delve into the expected data from three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: A small volume of the sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (M⁺•), and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation: Expected Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•) at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Molecular Ion (M⁺•): The molecular weight is 208.30 g/mol .[1] The molecular ion peak is therefore expected at m/z ≈ 208.

-

Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to occur through the cleavage of the weaker bonds and the loss of stable neutral fragments. A plausible fragmentation pathway is illustrated below.

Caption: Predicted EI-MS fragmentation of this compound.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 208 | [C₉H₈N₂S₂]⁺• | Molecular Ion (M⁺•) |

| 157 | [C₈H₅N₂S]⁺ | Loss of a thiol radical (•SH) |

| 121 | [C₇H₅S]⁺ | Loss of thioacetamide radical (•CSNH₂) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of [C₇H₅S]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).

-

Pellet Formation: The mixture is placed in a die and compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Data Interpretation: Expected IR Spectrum

The IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups.

-

N-H Stretching: The amino group (NH₂) will likely show two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

-

S-H Stretching: The thiol group (S-H) typically exhibits a weak absorption band in the range of 2600-2550 cm⁻¹.

-

C-H Stretching (Aromatic): The C-H bonds of the phenyl ring will absorb above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the phenyl ring are expected in the 1650-1450 cm⁻¹ region.

-

N-H Bending: The bending vibration of the amino group is anticipated around 1620 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3400-3200 | -NH₂ | Asymmetric & Symmetric Stretching |

| >3000 | Ar-H | Stretching |

| 2600-2550 | -SH | Stretching (Weak) |

| ~1620 | -NH₂ | Bending |

| 1650-1450 | C=N, C=C | Ring Stretching |

| ~1250 | C-N | Stretching |

| ~700 | C-S | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Spectral Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

Data Interpretation: Expected NMR Spectra

The choice of DMSO-d₆ as a solvent is strategic as the acidic protons of the amino and thiol groups will be observable and can exchange with residual water in the solvent.

-

Aromatic Protons: The five protons of the phenyl group are expected to appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).

-

Amino Protons (-NH₂): The two protons of the amino group are expected to give a broad singlet. Its chemical shift can be variable depending on concentration and temperature but is often observed in the δ 5.0-7.0 ppm range in DMSO-d₆.

-

Thiol Proton (-SH): The thiol proton is also expected to be a broad singlet, and its chemical shift can vary significantly. In DMSO-d₆, it might appear in the δ 3.0-4.0 ppm range or even further downfield.

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 120-140 ppm region. The carbon attached to the thiazole ring will be a quaternary carbon with a distinct chemical shift.

-

Thiazole Carbons: The three carbons of the thiazole ring will have characteristic chemical shifts. The carbon bearing the thiol group (C=S) is expected to be significantly downfield, potentially in the δ 160-180 ppm range. The carbon attached to the amino group and the carbon attached to the phenyl group will also have distinct resonances.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 7.2 - 7.8 | Multiplet | 5H | Phenyl-H | |

| 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | |

| 3.0 - 4.0 | Broad Singlet | 1H | -SH | |

| ¹³C NMR | Chemical Shift (δ, ppm) (Predicted) | Assignment | ||

| 160 - 180 | C-SH | |||

| 140 - 150 | C-NH₂ | |||

| 120 - 140 | Phenyl-C & Thiazole C-Ph |

Comprehensive Analytical Workflow

A systematic approach is crucial for the unambiguous structural confirmation of this compound. The following workflow outlines a logical sequence of analyses.

Caption: Comprehensive workflow for the characterization of this compound.

Conclusion

The structural characterization of this compound can be confidently achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a predictive framework for the interpretation of the spectroscopic data, based on the known chemical structure and data from analogous compounds. The detailed experimental protocols and expected spectral features serve as a robust starting point for researchers engaged in the synthesis and application of this promising heterocyclic compound. Adherence to these analytical methodologies will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. Available at: [Link]

-

Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-10. Available at: [Link]

-

Maki AL-Jaffer, T. K., Naser, Z. O., & Hameed, A. J. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. ResearchGate. Available at: [Link]

Sources

physical and chemical properties of 5-amino-4-phenylthiazole-2-thiol

An In-Depth Technical Guide to 5-Amino-4-phenylthiazole-2-thiol: Properties, Synthesis, and Applications

Introduction: The Versatility of a Privileged Scaffold

This compound is a heterocyclic compound built upon the thiazole ring, a core structure in numerous biologically active molecules, including the essential vitamin thiamine (B1)[1]. As a "privileged scaffold," its chemical architecture is frequently employed in medicinal chemistry to design novel molecules with a wide range of pharmacological activities[2]. The strategic placement of an amino group, a phenyl ring, and a thiol group provides multiple points for chemical modification, making it a highly valuable building block for researchers and drug development professionals. This guide offers a comprehensive overview of its core physical and chemical properties, synthetic methodologies, reactivity, and its burgeoning role in the development of new therapeutic agents.

Core Molecular and Physical Properties

The unique arrangement of atoms and functional groups in this compound dictates its physical characteristics and chemical behavior. Its molecular formula is C9H8N2S2, with a molecular weight of approximately 208.30 g/mol [3].

Structural and Physical Data Summary

A compilation of the fundamental properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6964-10-9 | [3] |

| Molecular Formula | C9H8N2S2 | [3] |

| Molecular Weight | 208.30 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [3] |

| Melting Point | Not consistently reported; related compounds like 4-phenylthiazole-2-thiol melt at 167-172 °C | [4] |

| Solubility | Soluble in organic solvents like DMF and DMSO | [5] |

Critical Insight: Thione-Thiol and Amino-Imino Tautomerism

A key chemical feature of this compound is its existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. This molecule exhibits two primary forms of tautomerism:

-

Thione-Thiol Tautomerism: The exocyclic sulfur atom can exist as a thiol (-SH) group or a thione (C=S) group.

-

Amino-Imino Tautomerism: The exocyclic nitrogen can exist as an amino (-NH2) group or an imino (=NH) group.

The equilibrium between these forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature[6][7]. Theoretical calculations and experimental data for related aminothiazoles suggest that the amino-thiol form is often the most stable tautomer due to the aromaticity of the thiazole ring[8]. Understanding this equilibrium is critical, as the dominant tautomer will dictate the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric equilibria in this compound.

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is well-established, with the most common approach being the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative. For this compound, a variation of this reaction using acetophenone, thiourea, and an in-situ halogenating agent like iodine is frequently employed[9].

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The reaction proceeds via the initial formation of an α-haloacetophenone intermediate, which then reacts with thiourea to cyclize and form the thiazole ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Conventional Method)

This protocol is adapted from established literature procedures for the synthesis of 2-amino-4-phenylthiazole[1][9].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a suitable solvent such as absolute ethanol.

-

Reflux: Heat the mixture to reflux and maintain it for 8-12 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC)[1][9].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an ice-cold water bath or directly into a solution of ammonium hydroxide to neutralize the acid formed and precipitate the product[1][9].

-

Isolation and Purification: Collect the crude solid product by filtration. Wash the precipitate thoroughly with diethyl ether to remove unreacted acetophenone and excess iodine, followed by washing with water[5][9].

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as methanol or a DMF/water mixture, to yield the pure this compound[5][9].

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its amino and thiol functional groups. These sites allow for a wide array of chemical modifications, enabling the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

-

N-Acylation/Alkylation: The exocyclic amino group can readily react with acyl chlorides or alkyl halides to form amide or N-alkylated derivatives, respectively[10][11].

-

Schiff Base Formation: The amino group can condense with various aldehydes to form Schiff bases (imines), a common strategy to introduce diverse aromatic or heterocyclic moieties[11][12].

-

S-Alkylation/Acylation: The thiol group is a potent nucleophile and can be easily alkylated with halides or acylated to form thioethers or thioesters, respectively[13].

-

Nucleophilic Substitution: The thiazole ring itself, particularly at the 5-position if unsubstituted, can undergo halogenation followed by nucleophilic substitution, although this is less common for the title compound which is already substituted at C4 and C5[5].

Caption: Key reaction sites for derivatization of the core scaffold.

Spectral Characterization

The structure of this compound and its derivatives is confirmed using standard spectroscopic techniques.

| Technique | Characteristic Features | Interpretation |

| FTIR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch) | Confirms the presence of amino, phenyl, and thiazole ring functional groups[9]. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2-7.8 (multiplet, 5H), ~6.5-7.0 (broad singlet, 2H), ~12.0-13.0 (broad singlet, 1H) | Aromatic protons of the phenyl group, NH₂ protons, and the SH proton of the thiol tautomer, respectively[12][14]. |

| Mass Spectrometry (m/z) | M⁺ or [M+1]⁺ peak at ~208 or ~209 | Corresponds to the molecular weight of the compound, confirming its elemental composition[9][12]. |

Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and the specific tautomeric form present.

Applications in Drug Discovery and Materials Science

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and this compound is no exception. Its derivatives have been investigated for a multitude of biological activities.

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial agents. Derivatives have shown activity against various bacterial and fungal strains[9][15][16].

-

Anticancer Activity: Numerous studies have reported the synthesis of 2-aminothiazole derivatives with potent anticancer activity against various human cancer cell lines, including lung, breast, and colon cancer[15][16].

-

Antioxidant Properties: Certain derivatives, particularly those incorporating phenolic or other electron-donating groups, have demonstrated significant radical scavenging capabilities[12][15].

-

Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential to yield compounds with anti-inflammatory and pain-relieving properties[16].

-

Materials Science: Beyond medicine, related compounds are used as building blocks for polymers and metal complexes with applications in environmental remediation, such as the selective removal of heavy metal ions from water[2].

The diverse biological profile is attributed to the scaffold's ability to form key hydrogen bonds and engage in hydrophobic and π-stacking interactions with various enzymatic targets.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its rich chemistry, characterized by tautomeric equilibria and multiple reactive sites, provides a robust platform for the generation of diverse molecular libraries. The demonstrated potential of its derivatives across a spectrum of therapeutic areas, from oncology to infectious diseases, ensures that this scaffold will remain a subject of intense interest for researchers and scientists dedicated to the discovery and development of novel chemical entities.

References

-

Synthesis of Novel 2-Aminothiazole Derivatives . Asian Journal of Organic & Medicinal Chemistry. [Link]

-